Cyclododecanol

Catalog No.
S1536737
CAS No.
1724-39-6
M.F
C12H24O
M. Wt
184.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclododecanol

CAS Number

1724-39-6

Product Name

Cyclododecanol

IUPAC Name

cyclododecanol

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

InChI

InChI=1S/C12H24O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12-13H,1-11H2

InChI Key

SFVWPXMPRCIVOK-UHFFFAOYSA-N

SMILES

C1CCCCCC(CCCCC1)O

Canonical SMILES

C1CCCCCC(CCCCC1)O

The exact mass of the compound Cyclododecanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524960. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclododecanol (CAS 1724-39-6) is a 12-membered macrocyclic secondary alcohol characterized by a high melting point (76–79 °C) and extreme hydrophobicity [1]. In industrial and procurement contexts, it is primarily utilized as a critical intermediate in the synthesis of laurolactam for Nylon 12 production, as well as a specialized phase-change material (PCM) for thermal regulation [2]. Unlike smaller cyclic alcohols, its macrocyclic structure provides distinct steric bulk and crystallization behavior, making it a highly specific building block for advanced polymer formulations, shape-selective organic syntheses, and specialized fragrance intermediates[1].

Generic substitution of cyclododecanol with smaller cyclic alcohols (such as cyclohexanol) or acyclic analogs (such as 1-dodecanol) fails due to severe divergences in thermal phase behavior, solubility, and structural geometry [1]. For instance, cyclohexanol and 1-dodecanol both melt near 24–25 °C, rendering them liquids at standard room temperature, which entirely disqualifies them from solid-state applications or high-temperature phase-change material (PCM) formulations[2]. Furthermore, cyclohexanol is moderately water-soluble (~36 g/L), whereas cyclododecanol is highly hydrophobic (~0.04 g/L), meaning substitutions in biphasic extractions or moisture-sensitive polymer formulations will result in phase separation failures or unacceptable water uptake [1]. Finally, acyclic 1-dodecanol cannot undergo the necessary ring-expansion reactions required to produce macrocyclic lactams, making it chemically unviable for Nylon 12 precursor workflows [2].

Thermal Stability and Solid-State Phase Change Behavior

Cyclododecanol exhibits a significantly higher melting point compared to its acyclic and smaller-ring counterparts, dictating its utility in thermal storage and solid-state handling [1]. While 1-dodecanol and cyclohexanol melt at 24 °C and 25 °C respectively, cyclododecanol remains solid up to 76–79 °C [2].

Evidence DimensionMelting point
Target Compound Data76–79 °C
Comparator Or Baseline1-Dodecanol (24 °C) and Cyclohexanol (25 °C)
Quantified Difference>50 °C higher melting point
ConditionsStandard atmospheric pressure (101.3 kPa)

Buyers requiring a phase-change material for higher-temperature thermal regulation or a material that remains a stable solid during room-temperature processing cannot substitute standard C12 or C6 alcohols.

Hydrophobicity and Aqueous Phase Separation

The 12-membered carbon ring of cyclododecanol confers extreme hydrophobicity, which is critical for biphasic reaction engineering and moisture-resistant formulations[1]. Cyclododecanol has an aqueous solubility of approximately 0.04 g/L at 25 °C, whereas the smaller cyclohexanol exhibits a solubility of 36.0 g/L under the same conditions [2].

Evidence DimensionAqueous solubility
Target Compound Data~0.04 g/L
Comparator Or BaselineCyclohexanol (~36.0 g/L)
Quantified Difference~900-fold lower aqueous solubility
Conditions25 °C in water

This extreme hydrophobicity ensures clean phase separation in industrial extractions and prevents unwanted water absorption in hydrophobic polymer matrices.

Precursor Suitability for Macrocyclic Polyamides

In polyamide manufacturing, the ring size of the alcohol precursor directly determines the monomer and the final polymer properties [1]. Cyclododecanol is oxidized and rearranged to form laurolactam (a 13-membered ring), the monomer for Nylon 12, whereas cyclohexanol yields caprolactam (a 7-membered ring) for Nylon 6 [2].

Evidence DimensionDownstream lactam ring size
Target Compound DataYields 13-membered laurolactam (Nylon 12 precursor)
Comparator Or BaselineCyclohexanol yields 7-membered caprolactam (Nylon 6 precursor)
Quantified Difference6 additional methylene units in the monomer backbone
ConditionsIndustrial oxidation and Beckmann rearrangement workflows

Procurement teams sourcing precursors for low-moisture-absorption, high-dimensional-stability polyamides (Nylon 12) must select the C12 macrocycle, as C6 analogs yield fundamentally different plastics.

Precursor for High-Performance Polyamide 12 (Nylon 12)

Driven by its specific 12-membered ring structure (Section 3), cyclododecanol is an essential intermediate for conversion into cyclododecanone and subsequently laurolactam. This makes it the mandatory procurement choice for manufacturing Nylon 12, a polymer favored in automotive and aerospace applications for its low moisture absorption and high dimensional stability compared to Nylon 6[1].

High-Temperature Phase Change Materials (PCMs)

Because its melting point (76–79 °C) is over 50 °C higher than acyclic 1-dodecanol (Section 3), cyclododecanol is utilized in thermal energy storage systems that require heat absorption and release at elevated temperatures. It is specifically selected over liquid alcohols for solid-state thermal regulation in industrial and electronic cooling applications [1].

Hydrophobic Biphasic Synthesis and Extraction

Leveraging its ~900-fold lower aqueous solubility compared to cyclohexanol (Section 3), cyclododecanol is deployed in biphasic organic syntheses where strict phase separation is required. Its extreme hydrophobicity prevents emulsion formation and minimizes product loss into the aqueous phase during industrial-scale washing and extraction steps [1].

Physical Description

Liquid

XLogP3

3.8

Melting Point

77.5 °C

UNII

0Z645Y4JTS

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 3 notifications to the ECHA C&L Inventory.;
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1724-39-6

Wikipedia

Cyclododecanol

General Manufacturing Information

All other basic organic chemical manufacturing
Cyclododecanol: ACTIVE

Dates

Last modified: 08-15-2023
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem
Dai et al. Visible-light-mediated conversion of alcohols to halides. Nature Chemistry, doi: 10.1038/nchem.949, published online 9 January 2011 http://www.nature.com/nchem

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